2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID
Description
This compound belongs to the furochromene acetic acid family, characterized by a fused furan-chromene core substituted with a phenyl ring and acetic acid moiety. Its structure includes a 3-methoxyphenyl group at position 3, methyl groups at positions 4 and 9, and a ketone at position 6.
Key inferred properties:
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-11-7-17-20(12(2)15(9-18(23)24)22(25)28-17)21-19(11)16(10-27-21)13-5-4-6-14(8-13)26-3/h4-8,10H,9H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUSSCJTCSUXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Assembly via Furochromen Formation
The furo[2,3-f]chromen core is constructed through a tandem cyclization-condensation sequence. A foundational approach involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dimethylformamide (DMF) under basic conditions (K<sub>2</sub>CO<sub>3</sub>, 80°C, 12 h), yielding 7-(prop-2-yn-1-yloxy)-4-methyl-2H-chromen-2-one . Subsequent silver-catalyzed cyclization (AgOAc, 0.2 equiv, NMP, 130°C, microwave irradiation) induces furan ring formation, producing the 7H-furo[2,3-f]chromen-7-one scaffold .
Key Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | AgOAc (0.2 equiv) | 71 |
| Solvent | DMF | 52–71 |
| Temperature | 130°C (MW) | — |
| Base | NaH (1 equiv) | Optimal |
Acetic Acid Sidechain Incorporation
The acetic acid moiety is appended through a Michael addition-alkylation sequence. Treatment of 8-(bromomethyl)-3-(3-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one with ethyl acetoacetate in THF (NaH, 0°C→RT, 6 h) forms the keto-ester intermediate . Saponification (NaOH, EtOH/H<sub>2</sub>O, reflux, 3 h) followed by acidification (HCl, pH 2) yields the target acetic acid derivative .
Stepwise Yield Analysis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Michael Addition | Ethyl acetoacetate, NaH, THF | 68 |
| Saponification | NaOH (2M), EtOH/H<sub>2</sub>O | 92 |
| Acidification | HCl (6M), 0°C | Quant. |
Regioselective Methylation at C4 and C9
Methyl groups at positions 4 and 9 are installed via Friedel-Crafts alkylation. Exposure of the intermediate 3-(3-methoxyphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl acetate to methyl iodide (MeI, 3 equiv) in the presence of AlCl<sub>3</sub> (1.5 equiv, CH<sub>2</sub>Cl<sub>2</sub>, 0°C→RT, 8 h) achieves sequential methylation . Monitoring via <sup>1</sup>H NMR confirms complete substitution at C4 (δ 2.41 ppm, s, 3H) and C9 (δ 2.38 ppm, s, 3H) .
Final Cyclization and Purification
The assembled intermediate undergoes acid-mediated cyclization (glacial acetic acid, H<sub>2</sub>SO<sub>4</sub>, 70°C, 4 h) to form the lactone ring, followed by recrystallization from ethanol/water (3:1 v/v) to afford the pure title compound . HPLC analysis (C18 column, MeCN/H<sub>2</sub>O 70:30, 1 mL/min) confirms ≥98% purity .
Critical Purification Data
| Method | Conditions | Purity (%) |
|---|---|---|
| Recrystallization | Ethanol/water (3:1) | 95 |
| Column Chromatography | SiO<sub>2</sub>, CHCl<sub>3</sub>/MeOH (95:5) | 98 |
Analytical Characterization
The synthetic product is validated through spectroscopic and chromatographic techniques:
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HRMS (ESI+) : m/z 379.1184 [M+H]<sup>+</sup> (calc. 379.1181 for C<sub>22</sub>H<sub>19</sub>O<sub>6</sub>) .
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<sup>13</sup>C NMR (125 MHz, DMSO-d<sub>6</sub>) : δ 170.2 (COOH), 161.1 (C7=O), 153.8–112.4 (aromatic Cs) .
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XRD : Confirms the planar furochromen core with dihedral angles <5° between fused rings .
Scalability and Process Optimization
Kilogram-scale production employs flow chemistry to enhance reproducibility. Key modifications include:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and acetic acid moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that furocoumarin derivatives exhibit significant anticancer properties. For example, compounds similar to 2-[3-(3-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and the activation of pro-apoptotic pathways .
Antioxidant Properties
Research highlights the antioxidant capabilities of this compound, which can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with chronic diseases such as cancer and cardiovascular disorders .
Anti-inflammatory Effects
Furocoumarin derivatives demonstrate potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases where modulation of the inflammatory response is beneficial .
Case Studies
Several case studies have been documented regarding the therapeutic efficacy of furocoumarin derivatives:
- Case Study 1 : A study evaluated the effects of a furocoumarin derivative on breast cancer cell lines. Results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of similar compounds in animal models of arthritis. The results showed a marked decrease in swelling and pain, attributed to the inhibition of inflammatory markers .
Mechanism of Action
The mechanism of action of 2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can cause damage to cellular components, leading to therapeutic effects in the treatment of skin diseases .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share the furochromene acetic acid core but differ in substituent type, position, and biological activity:
Detailed Analysis
Para-substitution often enhances resonance stabilization, whereas meta-substitution may reduce it, affecting reactivity and binding affinity . Fluoro () and chloro () substituents increase lipophilicity (higher XLogP3 values), which could enhance membrane permeability but reduce solubility .
Biological Activity :
- While direct data is lacking, analogs in and suggest tyrosinase inhibition as a plausible mechanism. Methoxy and hydroxyl groups are critical for binding to tyrosinase’s active site .
- The chlorophenyl derivative () may exhibit stronger intermolecular interactions due to chlorine’s polarizability, making it suitable for dye synthesis .
Synthetic Accessibility :
- The 3-methoxyphenyl analog likely follows a pathway similar to ’s 4-methoxyphenyl compound, involving cyclocondensation of substituted coumarins with furan precursors. Yield and purity may vary due to steric effects from the methoxy group’s position .
Notes and Limitations
- Data Gaps : Specific pharmacokinetic or toxicity data for the target compound is absent in the evidence; inferences are based on structural analogs.
- Contradictions : discusses disperse dyes with unrelated structures, highlighting the need to verify compound applications .
- Synthesis Challenges : Positional isomerism (3- vs. 4-methoxy) may complicate purification, requiring advanced chromatographic techniques .
Biological Activity
2-[3-(3-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid, a synthetic compound belonging to the class of furocoumarins, has garnered attention for its potential biological activities. Furocoumarins are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the synthesis, biological activities, and mechanisms of action associated with this compound.
Synthesis
The synthesis of 2-[3-(3-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid involves a multistep process:
- Initial Reaction : The starting materials include 5-hydroxy-4,9-dimethyl-2H-chromen-2-one and 4-methoxyphenylglyoxal in the presence of Meldrum’s acid. The reaction takes place in acetonitrile (MeCN) under reflux conditions.
- Cyclization : The intermediate product undergoes acid-catalyzed cyclization to yield the final compound with a reported yield of approximately 74% .
Biological Activities
Research indicates that furocoumarins exhibit a range of biological activities:
Anticancer Activity
Several studies have highlighted the potential of furocoumarins in cancer therapy. For instance:
- Mechanism : Furocoumarins can act as photosensitizers in photodynamic therapy (PDT), generating reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that compounds similar to 2-[3-(3-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells .
Anti-inflammatory Effects
Furocoumarins have also been linked to anti-inflammatory properties:
- Mechanism : They may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Research Findings : Animal models have shown that these compounds can reduce inflammation markers and alleviate symptoms in conditions like arthritis .
Antimicrobial Properties
The antimicrobial activity of furocoumarins has been documented against various pathogens:
- Study Results : Compounds in this class have demonstrated effectiveness against bacteria and fungi in laboratory settings . The specific compound under discussion is being evaluated for its spectrum of antimicrobial activity.
The biological activity of 2-[3-(3-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-ylic acid involves several mechanisms:
- Photosensitization : Absorbing light energy leads to the generation of ROS that can damage cellular components.
- Enzyme Inhibition : Inhibition of COX enzymes results in decreased production of inflammatory mediators.
- Cell Cycle Disruption : Induction of apoptosis through modulation of cell cycle regulators.
Q & A
Q. What are the established synthetic routes for 2-[3-(3-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid?
The primary method involves a multicomponent reaction (MCR) of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 3-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile (MeCN), followed by cyclodehydration in acidic media to form the furocoumarin-acetic acid framework. This two-step process achieves moderate yields (~45–55%) and emphasizes regioselectivity in furan ring formation .
Q. How is structural characterization of the compound performed?
1H and 13C-NMR spectroscopy are critical for confirming the furocoumarin backbone and acetic acid moiety. Key features include:
- Aromatic proton signals at δ 6.8–7.4 ppm for the methoxyphenyl group.
- A singlet at δ 2.1–2.3 ppm for the methyl groups.
- A carbonyl resonance at δ 170–175 ppm (carboxylic acid). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 421.1284) .
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structural analogs (e.g., furocoumarins) exhibit photobinding activity with DNA and tyrosinase inhibition . Researchers should design assays to evaluate:
- UV-A-induced crosslinking with thymidine.
- Inhibition kinetics against mushroom tyrosinase (IC50 comparisons) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the furocoumarin formation in the MCR?
The reaction proceeds via a Michael addition of the coumarin enolate to an α,β-unsaturated ketone intermediate derived from Meldrum’s acid and arylglyoxal. Acidic conditions then trigger cyclodehydration , favoring furan formation over pyrans due to steric stabilization of the transition state by the methoxyphenyl group . Computational studies (DFT) could model steric and electronic effects to predict regioselectivity in analogous systems .
Q. How can reaction yields be optimized for large-scale synthesis?
Key variables include:
- Solvent optimization : Replacing MeCN with DMF improves solubility of intermediates.
- Stoichiometric ratios : A 1:1.2:1 ratio (coumarin:arylglyoxal:Meldrum’s acid) minimizes side-product formation.
- Temperature control : Maintaining 0–5°C during the condensation step reduces decomposition .
Q. What analytical strategies resolve contradictions in spectral data for derivatives?
Discrepancies in NMR signals (e.g., unexpected splitting of methyl groups) may arise from tautomerism or impurities. Mitigation strategies:
- 2D-NMR (COSY, HSQC) to assign proton-carbon correlations.
- HPLC purification (C18 column, MeOH/H2O gradient) to isolate isomers.
- X-ray crystallography to confirm solid-state conformation .
Q. How does the methoxy substituent influence photochemical reactivity compared to halogenated analogs?
The electron-donating methoxy group reduces singlet oxygen quantum yield compared to chloro- or bromo-substituted furocoumarins. Experimental validation:
- Compare UV-vis absorption spectra (λmax shifts).
- Measure ROS (reactive oxygen species) generation under UV-A using a spin-trapping agent (e.g., TEMP) .
Methodological Recommendations
- For mechanistic studies : Use isotopic labeling (e.g., D2O exchange) to track proton transfer steps during cyclodehydration .
- For biological assays : Prioritize 3D tumor spheroid models to evaluate penetration efficiency of the acetic acid moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
